molecular formula C7H3N3S B8790400 Thieno[3,2-d]pyrimidine-4-carbonitrile

Thieno[3,2-d]pyrimidine-4-carbonitrile

Cat. No.: B8790400
M. Wt: 161.19 g/mol
InChI Key: MPLADDNNXARQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,2-d]pyrimidine-4-carbonitrile (CAS 1057249-33-8) is a high-value nitrogen-containing heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This scaffold is recognized for its broad and significant therapeutic potential, particularly in the development of novel anticancer agents . Its structural similarity to purine bases allows it to act as a core scaffold in molecules designed to target ATP-binding sites of various kinases . The thieno[3,2-d]pyrimidine core is a key structural component in several clinical and pre-clinical kinase inhibitors, such as the dual PI3K/mTOR inhibitor Apitolisib (GDC-0980), highlighting its central role in designing targeted cancer therapies . Researchers utilize this derivative to develop potent small-molecule inhibitors targeting essential cancer pathways. Its applications include the inhibition of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal targets in oncology due to their roles in tumor proliferation and angiogenesis . The incorporation of the carbonitrile group at the 4-position provides a versatile handle for further synthetic modification, enabling the exploration of structure-activity relationships and the optimization of drug-like properties such as potency and selectivity . This product is offered with a minimum purity of 98% (NLT 98%) and is supplied with comprehensive quality control data. It is intended for research applications in laboratory settings only. This compound is not intended for diagnostic, therapeutic, or personal use. Molecular Formula: C7H3N3S

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

thieno[3,2-d]pyrimidine-4-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-3-6-7-5(1-2-11-7)9-4-10-6/h1-2,4H

InChI Key

MPLADDNNXARQFV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CN=C2C#N

Origin of Product

United States

Synthetic Methodologies for Thieno 3,2 D Pyrimidine 4 Carbonitrile and Its Derivatives

Strategies for Constructing the Thieno[3,2-d]pyrimidine (B1254671) Core

The formation of the fused thieno[3,2-d]pyrimidine ring system is a critical step in the synthesis of the target compound. Various strategies have been developed, primarily involving the construction of the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) precursor.

Cyclization Reactions Utilizing Thiocarboxamides and Related Precursors

While less common than other methods, the intramolecular cyclization of appropriately substituted thiophene thiocarboxamides represents a viable route to the thieno[3,2-d]pyrimidine core. This "ring-closing" strategy relies on a thiophene precursor bearing both an amino group (or a derivative) and a thiocarboxamide function at adjacent positions (C2 and C3). The cyclization is typically induced by thermal or chemical activation, leading to the formation of the pyrimidine ring. The reaction proceeds through the nucleophilic attack of the amino group onto the activated thiocarbonyl carbon, followed by elimination of a small molecule such as hydrogen sulfide. The specific reagents and conditions are highly dependent on the nature of the substituents on the thiophene ring and the thiocarboxamide moiety.

Condensation Reactions with o-Aminothiophene Carboxylates or Nitriles

The most widely employed and versatile method for constructing the thieno[3,2-d]pyrimidine core involves the condensation of a 2-aminothiophene-3-carboxylate or a 2-aminothiophene-3-carbonitrile (B183302) with a suitable one-carbon electrophile. These starting materials are readily accessible through the well-known Gewald aminothiophene synthesis. researchgate.netscielo.br

The reaction of a 2-aminothiophene-3-carboxylate with formamide (B127407) is a classic and direct method to produce the corresponding thieno[3,2-d]pyrimidin-4(3H)-one. nih.gov This intermediate is pivotal, as the 4-oxo group can be subsequently converted into a leaving group (e.g., a chloro group) for the introduction of the carbonitrile. Similarly, condensing 3-amino-5-arylthiophene amides with formic acid under microwave irradiation provides an efficient route to these 4-oxo intermediates. nih.gov The use of microwave assistance can significantly reduce reaction times and improve yields. researchgate.net

The following table summarizes representative examples of this condensation strategy.

Starting MaterialC1 SourceConditionsProductYieldReference
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateFormamideReflux, 2 h5,6,7,8-Tetrahydrobenzo researchgate.netresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one- nih.gov
3-Amino-5-arylthiophene-2-carboxamideFormic AcidMicrowave, 100 °C, 80 W, 15 min6-Arylthieno[3,2-d]pyrimidin-4(3H)-one- nih.gov
2-Amino-3-cyanothiophenesFormamideMicrowave Irradiation4-Aminothieno[2,3-d]pyrimidinesHigh researchgate.net

Yields were reported as "high" where specific percentages were not provided in the source material.

Multi-component Reactions for Direct Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient approach to complex molecules. The Gewald reaction itself, which produces the 2-aminothiophene precursors, is a prime example of an MCR. researchgate.net However, the direct, one-pot synthesis of the thieno[3,2-d]pyrimidine core from acyclic or simple cyclic precursors via a multi-component strategy is not extensively documented in the literature. The predominant approach remains the sequential, two-step process involving the initial formation of the aminothiophene followed by a separate cyclization step to form the pyrimidine ring.

Introduction and Modification of the 4-Carbonitrile Moiety

Once the thieno[3,2-d]pyrimidine core is established, the next critical phase is the introduction of the carbonitrile group at the C4 position. This is typically achieved by functionalizing an intermediate, most commonly a 4-oxo or 4-halo derivative.

Nucleophilic Substitution Aromatic (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone for functionalizing the 4-position of the thieno[3,2-d]pyrimidine ring. The process begins with the conversion of the thieno[3,2-d]pyrimidin-4(3H)-one intermediate into a more reactive 4-chlorothieno[3,2-d]pyrimidine (B95853). This transformation is readily accomplished by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.govnih.gov

The resulting 4-chloro derivative is an excellent substrate for SNAr reactions. The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene sulfur atom activates the C4 position towards nucleophilic attack. A wide range of nucleophiles, including amines, phenols, and thiophenols, have been shown to displace the chloride under basic conditions, demonstrating the versatility of this intermediate. nih.govresearchgate.net

To synthesize the target thieno[3,2-d]pyrimidine-4-carbonitrile, the 4-chloro intermediate is reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The cyanide anion acts as the nucleophile, displacing the chloride to furnish the 4-carbonitrile product. This reaction is a standard and effective method for introducing a nitrile group onto an activated heteroaromatic ring.

The table below illustrates the utility of 4-chlorothieno[3,2-d]pyrimidine in SNAr reactions.

SubstrateNucleophile/ReagentConditionsProduct TypeYieldReference
4-Chloro-thieno[3,2-d]pyrimidine derivativeSecondary AminesBase (e.g., K₂CO₃), Solvent (e.g., DMSO)4-Amino-thieno[3,2-d]pyrimidineGood nih.govresearchgate.net
4-Chloro-thieno[3,2-d]pyrimidine derivativePhenolsK₂CO₃, DMF, 130 °C4-Aryloxy-thieno[3,2-d]pyrimidineModerate nih.gov
4-Chloro-thieno[3,2-d]pyrimidine derivativeThiophenolsK₂CO₃, DMF, 30 °C4-Arylthio-thieno[3,2-d]pyrimidineGood nih.gov
4-Chloro-thieno[3,2-d]pyrimidine (projected)NaCN or KCNAprotic Polar Solvent (e.g., DMSO, DMF)This compoundHigh (exp.)-

Expected yields (exp.) are based on established methodologies for SNAr cyanation reactions on similar heteroaromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Modern synthetic chemistry offers powerful palladium-catalyzed methods for both the introduction of the nitrile group and for further derivatization of the thieno[3,2-d]pyrimidine scaffold.

Palladium-Catalyzed Cyanation: As an alternative to classic SNAr conditions, palladium-catalyzed cyanation has emerged as a robust method for converting aryl and heteroaryl halides or triflates into the corresponding nitriles. nih.gov This reaction typically employs a palladium catalyst, a suitable ligand, and a cyanide source, which can include less toxic alternatives to simple alkali metal cyanides, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govthieme-connect.de These methods often proceed under milder conditions and exhibit broad functional group tolerance, making them highly suitable for complex molecule synthesis. A 4-chloro or 4-bromothieno[3,2-d]pyrimidine (B1517495) derivative would be an excellent substrate for such a transformation.

Suzuki Coupling for Derivatization: The Suzuki-Miyaura cross-coupling reaction is a premier tool for forming carbon-carbon bonds. While not used to directly install the 4-carbonitrile group, it is invaluable for modifying the thieno[3,2-d]pyrimidine skeleton, including derivatives that already bear the 4-carbonitrile moiety. For instance, a halogen atom at another position on the scaffold (e.g., C6 or C7) can be coupled with a wide array of aryl or heteroaryl boronic acids. nih.gov This allows for the synthesis of a diverse library of substituted this compound derivatives, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. nih.gov

The following table presents examples of palladium-catalyzed Suzuki reactions on the thieno[3,2-d]pyrimidine system.

Thienopyrimidine SubstrateCoupling PartnerCatalyst/Ligand SystemProductReference
6-Bromo-2-aminothienopyrimidinoneArylboronic acidPd(PPh₃)₄6-Aryl-2-aminothienopyrimidinone nih.gov
4,7-DichlorothienopyrimidineAryl/Heteroarylboronic acidPd(OAc)₂ / SPhos7-Aryl-4-chloro-thienopyrimidine nih.gov

Derivatization from Precursor Functionalities (e.g., via Amides or Esters)

A common and versatile strategy for the synthesis of thieno[3,2-d]pyrimidine derivatives involves the cyclization of appropriately substituted 3-aminothiophene precursors, which can be in the form of amides or esters. These methods typically lead to the formation of thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to yield a variety of derivatives, including the target 4-carbonitrile.

One established route begins with 3-aminothiophene-2-carboxamides or methyl 3-aminothiophene-2-carboxylates. For instance, the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation can afford the corresponding thieno[3,2-d]pyrimidin-4-one. Similarly, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate can serve as a starting material for the synthesis of related thieno[3,2-d]pyrimidin-4-ones.

To obtain the desired this compound from these thieno[3,2-d]pyrimidin-4-one precursors, a two-step sequence is often employed. The first step involves the conversion of the 4-oxo group into a more reactive leaving group, typically a chloro group. This is commonly achieved by treating the thieno[3,2-d]pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 4-chlorothieno[3,2-d]pyrimidine is a key intermediate that can undergo nucleophilic substitution reactions.

The second step is the introduction of the nitrile functionality. This is accomplished through a cyanation reaction, where the 4-chloro substituent is displaced by a cyanide ion. Various cyanide sources can be utilized, including metal cyanides like sodium cyanide or potassium cyanide. The reaction conditions for this nucleophilic aromatic substitution are crucial and need to be carefully optimized to ensure high yields and avoid unwanted side reactions.

PrecursorReagents and ConditionsIntermediate/Product
3-Aminothiophene-2-carboxamide1. HCOOH, Microwave; 2. POCl₃; 3. NaCN/KCNThis compound
Methyl 3-aminothiophene-2-carboxylate1. Cyclization agent; 2. POCl₃; 3. NaCN/KCNThis compound

Regioselective Synthesis of Substituted this compound Derivatives

The regiochemical placement of substituents on the thieno[3,2-d]pyrimidine scaffold is critical for modulating the biological activity of the resulting compounds. Regioselective synthesis aims to control the position of functional groups introduced during the construction of the heterocyclic system or through subsequent modifications.

The substitution pattern of the initial 3-aminothiophene precursor largely dictates the regiochemistry of the final thieno[3,2-d]pyrimidine product. For example, substituents at the 4- and 5-positions of the thiophene ring will translate to the 6- and 7-positions of the thieno[3,2-d]pyrimidine core, respectively. Therefore, the synthesis of specifically substituted 3-aminothiophenes is a key strategy for achieving regiocontrol.

Furthermore, regioselective functionalization of the pre-formed thieno[3,2-d]pyrimidine ring is also a viable approach. For instance, electrophilic aromatic substitution reactions may exhibit a preference for certain positions on the thiophene ring of the fused system, although the pyrimidine ring's electron-withdrawing nature can influence this reactivity. More commonly, directed metallation-substitution reactions can provide a high degree of regioselectivity. For example, lithiation at a specific position followed by quenching with an electrophile allows for the precise introduction of a substituent. Research has shown that the 2- and 6-positions of the thieno[3,2-d]pyrimidine core can be selectively functionalized using these methods.

Novel Synthetic Approaches and Catalyst Systems in this compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of thieno[3,2-d]pyrimidine derivatives. These approaches often focus on improving reaction conditions, increasing yields, and expanding the scope of accessible analogs.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of thieno[3,2-d]pyrimidine synthesis, microwave heating can significantly reduce reaction times for the cyclization of 3-aminothiophene precursors to form the pyrimidinone ring. This technology offers advantages in terms of energy efficiency and the potential for higher yields compared to conventional heating methods.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have become indispensable tools for the derivatization of heterocyclic compounds. In the synthesis of substituted thieno[3,2-d]pyrimidines, these methods are particularly useful for introducing aryl, heteroaryl, and alkyl groups at various positions of the scaffold. For instance, a 4-chlorothieno[3,2-d]pyrimidine intermediate can be readily coupled with a wide range of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate diverse libraries of compounds for biological screening. These reactions are often characterized by their high functional group tolerance and excellent yields.

Chemical Reactivity and Derivatization Strategies of Thieno 3,2 D Pyrimidine 4 Carbonitrile

Reactions Involving the Carbonitrile Group at Position 4

The carbonitrile group at the 4-position of the thieno[3,2-d]pyrimidine (B1254671) core is a key functional handle for a variety of chemical transformations, including hydrolysis, amidation, cycloaddition, and nucleophilic addition reactions. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Hydrolysis and Amidation Reactions

While direct hydrolysis of the carbonitrile group on the thieno[3,2-d]pyrimidine core is a plausible transformation to the corresponding carboxylic acid or amide under acidic or basic conditions, specific examples for the 4-carbonitrile derivative were not prominently detailed in the reviewed literature. However, the conversion of a cyano group to a primary amide is a known synthetic route in the broader context of thienopyrimidine synthesis. For instance, 2-amino-3-cyanothiophene derivatives can be converted to their corresponding primary amides, which then undergo cyclization to form thieno[2,3-d]pyrimidin-4-ones. nih.gov This suggests that the carbonitrile at position 4 of the thieno[3,2-d]pyrimidine ring could similarly be hydrolyzed to an amide, which could then serve as a precursor for further derivatization.

Cycloaddition Reactions (e.g., for Tetrazole Formation)

The carbonitrile functionality is a valuable precursor for the synthesis of tetrazoles through [3+2] cycloaddition reactions with azides. This strategy has been successfully employed in the synthesis of novel fused thieno-pyrimidine with tetrazole analogs. bohrium.com The reaction typically involves the treatment of the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. This cycloaddition provides a direct route to incorporate a tetrazole ring, which is a well-known bioisostere for a carboxylic acid group and can significantly modulate the physicochemical and pharmacological properties of the parent molecule. bohrium.com

Nucleophilic Addition Reactions

The carbonitrile group can undergo nucleophilic addition, although this reactivity is often preceded by the substitution of a leaving group at the 4-position. In many synthetic routes, a 4-chloro-thieno[3,2-d]pyrimidine is used as a versatile intermediate. nih.govmdpi.com This chloro-substituent is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, in what is described as a nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov For example, treatment of 4-chloro-thieno[3,2-d]pyrimidines with secondary amines leads to the formation of 4-amino-thieno[3,2-d]pyrimidine derivatives. nih.gov Similarly, reaction with sodium methoxide (B1231860) or various phenolates results in the corresponding 4-methoxy or 4-phenoxy derivatives. nih.govmdpi.com These substitution reactions at the 4-position are a common and efficient method for introducing a wide range of substituents, thereby enabling extensive structure-activity relationship (SAR) studies. nih.govnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at Position 4 of the Thieno[3,2-d]pyrimidine Core
Starting MaterialNucleophileProductReference
4-chloro-thieno[3,2-d]pyrimidineSecondary Amines4-amino-thieno[3,2-d]pyrimidine derivatives nih.gov
4-chloro-thieno[3,2-d]pyrimidineSodium Methoxide4-methoxy-thieno[3,2-d]pyrimidine mdpi.com
4-chloro-thieno[3,2-d]pyrimidinePhenolates4-phenoxy-thieno[3,2-d]pyrimidine derivatives nih.govmdpi.com
4-chloro-thieno[3,2-d]pyrimidineSodium Iodide4-iodo-thieno[3,2-d]pyrimidine nih.gov
4-chloro-thieno[3,2-d]pyrimidineThiols4-thioether-thieno[3,2-d]pyrimidines mdpi.com

Electrophilic and Nucleophilic Substitutions on the Thienopyrimidine Core

The thieno[3,2-d]pyrimidine core is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for functionalization at various positions of the fused ring system.

Nucleophilic aromatic substitution is a predominant reaction type, particularly at the 4-position of the pyrimidine (B1678525) ring, especially when a good leaving group like a chlorine atom is present. nih.govresearchgate.net This reactivity has been extensively utilized to synthesize a diverse library of 4-substituted thieno[3,2-d]pyrimidines. nih.govnih.gov

Electrophilic substitution on the thiophene (B33073) ring of the thieno[3,2-d]pyrimidine system has also been reported. For instance, C-H activation at the C-3 position of the thiophene ring can be achieved, allowing for the introduction of various functional groups. researchgate.net Furthermore, direct metallation of the thienopyrimidine core using a mixed lithium-cadmium base has been shown to be an effective method for functionalization. researchgate.net Carboxylation of the thienopyrimidine core can be achieved by treating the lithiated intermediate with carbon dioxide. For example, 4-chlorothieno[3,2-d]pyrimidine (B95853) can be lithiated at the 6-position at low temperatures and subsequently carboxylated to yield 4-chlorothieno[3,2-d]pyrimidine-6-carboxylic acid. acs.org

Formation of Fused Polycyclic Systems from Thieno[3,2-d]pyrimidine-4-carbonitrile Precursors

This compound and its derivatives are valuable precursors for the synthesis of more complex, fused polycyclic systems. These reactions often involve the participation of functional groups on both the pyrimidine and thiophene rings.

One common strategy involves the use of a bifunctional reagent that reacts with two adjacent sites on the thienopyrimidine core to form a new ring. For example, thieno[3,2-d]pyrimidinone intermediates can be used to synthesize imidazole, 1,2,4-triazole, and tetrazine functionalized thieno[3,2-d]pyrimidine derivatives. researchgate.net The synthesis of thienotriazolopyrimidine derivatives is another example of building a fused polycyclic system from a thienopyrimidine precursor. researchgate.net

The construction of these fused systems significantly expands the chemical space accessible from the thieno[3,2-d]pyrimidine scaffold, leading to novel molecular architectures with potentially unique biological activities. naturalspublishing.comresearchgate.net

Functionalization at Peripheral Positions of the Thiophene and Pyrimidine Rings

Beyond the reactions at the 4-position and on the core, functionalization at other peripheral positions of the thiophene and pyrimidine rings is a key strategy for modulating the properties of thieno[3,2-d]pyrimidine derivatives.

A variety of substituents have been introduced at the 2-, 4-, and 6-positions of the thieno[3,2-d]pyrimidine ring to explore their impact on biological activity. nih.gov For instance, nucleophilic substitution at the 2-position has been achieved using N-benzylamine with various acyl and sulfonyl substituents. researchgate.netresearchgate.net The 6-position of the thiophene ring can also be functionalized, for example, through Suzuki-Miyaura cross-coupling reactions to introduce aryl groups. nih.govmdpi.com

The ability to selectively functionalize multiple positions on the thieno[3,2-d]pyrimidine scaffold allows for fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. nih.govnih.govnih.gov

Table 2: Summary of Functionalization Strategies for the Thieno[3,2-d]pyrimidine Scaffold
PositionReaction TypeExample Reagents/ConditionsResulting Functional GroupReference
2Nucleophilic SubstitutionN-benzylamine, acyl/sulfonyl chloridesSubstituted amines researchgate.netresearchgate.net
3C-H Activation/Electrophilic SubstitutionMixed lithium-cadmium baseVarious functional groups researchgate.net
4Nucleophilic SubstitutionAmines, alkoxides, thiolatesAmines, ethers, thioethers nih.govnih.govmdpi.com
4Cycloaddition (from carbonitrile)Sodium azideTetrazole bohrium.com
6Electrophilic Substitution (via metallation)BuLi, CO2Carboxylic acid acs.org
6Suzuki-Miyaura CouplingArylboronic acids, Pd catalystAryl groups nih.govmdpi.com

Pre Clinical Investigation of Biological Activities and Potential Therapeutic Applications

Anticancer and Antiproliferative Activity Studies

The core of pre-clinical investigation into thieno[3,2-d]pyrimidine (B1254671) derivatives lies in their anticancer and antiproliferative activities. These studies are designed to establish the efficacy of these compounds in killing cancer cells and preventing their growth, providing the foundational evidence for their potential development as cancer therapeutics.

A significant body of research has been dedicated to evaluating the in vitro cytotoxic effects of novel thieno[3,2-d]pyrimidine derivatives against a panel of human cancer cell lines. These studies are crucial for identifying potent compounds and understanding their spectrum of activity.

Newly synthesized derivatives have demonstrated considerable antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov In one study, a series of compounds displayed potent activity, with IC50 values ranging from 0.43 to 1.31 µM. nih.gov Notably, certain derivatives showed selectivity, with some being more effective against MCF-7 cells, while others exhibited greater potency against the MDA-MB-231 line. nih.gov Another study focusing on the MCF-7 cell line identified a particularly potent compound, designated 4a, which exhibited an IC50 of 2.04 nM. nih.gov

The cytotoxic evaluation extends to other cancer types as well. Derivatives have been tested against colon cancer (HCT-116), prostate cancer (PC-3), and lung cancer (A549) cell lines. nih.gov Halogenated thieno[3,2-d]pyrimidines have also been identified as having antiproliferative properties against several cancer cell lines, with structure-activity relationship studies indicating that a chlorine atom at the C4-position is critical for cytotoxic activity. nih.gov Furthermore, some thienopyrimidine derivatives have shown activity against the melanoma cell line MDA-MB-435. mdpi.comnih.gov

Compound Series/NumberCell LineActivity (IC₅₀)
Thieno[3,2-d]pyrimidine derivativesMCF-7, MDA-MB-2310.43-1.31 µM
Compound 4aMCF-72.04 nM
Aroyl hydrazone derivativesHCT-116, PC-3, A549Good inhibitory effects
Halogenated derivative 1L1210 (Leukemia)~1 µM
Halogenated derivative 2L1210 (Leukemia)~10 µM
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435Growth Percent = -31.02%

Following promising in vitro results, the evaluation of lead compounds often progresses to in vivo studies using pre-clinical animal models to assess their efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for this purpose.

While extensive in vivo data for a broad range of thieno[3,2-d]pyrimidine derivatives is still emerging, some studies have shown positive outcomes. For instance, a series of pyridopyrimidinone derivatives, which are structurally related to thienopyrimidines and act as dual PI3K/mTOR inhibitors, demonstrated in vivo efficacy in a PC-3M tumor xenograft model. figshare.com These findings, though not directly on thieno[3,2-d]pyrimidine-4-carbonitrile itself, support the therapeutic potential of the broader pyrimidine-based heterocyclic class in suppressing tumor growth in vivo. Further research is required to specifically determine the in vivo efficacy of promising thieno[3,2-d]pyrimidine compounds identified from in vitro screens.

Understanding the molecular mechanisms by which thieno[3,2-d]pyrimidine derivatives exert their anticancer effects is a critical aspect of pre-clinical investigation. Studies have focused on their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

Several derivatives have been shown to induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation. One study found that a potent thieno[3,2-d]pyrimidine compound induced G2/M cell cycle arrest in the HCT-116 cell line. nih.gov Similarly, other research on related thieno[2,3-d]pyrimidine (B153573) compounds demonstrated that they can cause cell cycle arrest at the G2/M phase in breast cancer cells and at the S and G2/M phases in liver cancer cells. nih.govnih.gov

In addition to halting cell cycle progression, the induction of apoptosis is a hallmark of many effective anticancer agents. Research has confirmed that thieno[3,2-d]pyrimidine derivatives can trigger this process. Halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis in leukemia L1210 cells. nih.gov Further mechanistic studies on a series of derivatives targeting breast cancer revealed a significant overexpression of caspase-9, a key initiator enzyme in the apoptotic cascade. nih.gov This indicates that these compounds can activate the intrinsic pathway of apoptosis to eliminate cancer cells.

Compound Series/NumberCell LineMechanism of Action
Compound 11HCT-116Apoptosis induction, G2/M cell cycle arrest
Halogenated derivatives 1 & 2L1210Apoptosis induction (independent of cell cycle arrest)
Compound 9c (thieno[2,3-d]pyrimidine)MDA-MB-468G2/M cell cycle arrest, Apoptosis (pre-G1 accumulation)
Derivative 2dMCF-7Apoptosis (high activation of caspase-9)
Compound 7a (thieno[2,3-d]pyrimidine)HepG2Apoptosis induction, S and G2/M phase arrest

Enzyme and Receptor Inhibition Profiling

The anticancer activity of thieno[3,2-d]pyrimidine derivatives is often rooted in their ability to inhibit specific molecular targets that are crucial for cancer cell growth and survival. Profiling their activity against key enzymes and receptors helps to clarify their mechanism of action and supports a targeted therapy approach.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers. Consequently, it has become a major target for cancer drug development. Thieno[3,2-d]pyrimidine derivatives have been specifically designed and identified as potent dual inhibitors of PI3K and mTOR, two key kinases in this pathway.

One study detailed the design of novel thieno[3,2-d]pyrimidine derivatives bearing aroyl hydrazone moieties as dual PI3K/mTOR inhibitors. nih.gov A lead compound from this series, Compound 15, demonstrated effective antiproliferative activity attributed to its inhibition of both PI3K and mTOR. nih.gov The development of dual inhibitors is considered a promising strategy, as it can lead to a more comprehensive blockade of the signaling pathway compared to targeting a single kinase. Other related scaffolds, such as hexahydrobenzo mdpi.comalliedacademies.orgthieno[2,3-d]pyrimidine derivatives, have also been shown to downregulate the PI3K/AKT/mTOR signaling pathway. researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive the growth and spread of various cancers. EGFR inhibitors are an established class of targeted cancer therapies. The thieno[3,2-d]pyrimidine scaffold has been utilized to develop new EGFR inhibitors.

A study involving an array of newly synthesized thieno[3,2-d]pyrimidine derivatives screened them for EGFR inhibitory activity. The results showed that the tested compounds were generally effective EGFR inhibitors, with some showing better activity than their ability to inhibit other targets like aromatase. nih.gov This suggests that EGFR inhibition is a significant component of their anticancer mechanism. While much of the research in this specific area has focused on the isomeric thieno[2,3-d]pyrimidine core, which is a key component of the FDA-approved EGFR inhibitor olmutinib, the findings for thieno[3,2-d]pyrimidine derivatives confirm that this structural class also has strong potential for targeting EGFR. semanticscholar.org

Antimicrobial Activity Research

The emergence of multidrug-resistant bacterial infections poses a significant threat to global health, necessitating the development of new antimicrobial agents. The thieno[3,2-d]pyrimidine scaffold has been explored for its potential antibacterial properties.

A recent study focused on the synthesis and characterization of novel thieno[3,2-d]pyrimidine derivatives as potential antimicrobial agents targeting the bacterial DNA gyrase B subunit. Ten derivatives (S1-S10 ) were synthesized and evaluated through molecular docking studies. Three compounds, S5 , S8 , and S9 , showed exceptional binding affinities to the target enzyme with docking scores of -8.2, -8.2, and -8.1 kcal/mol, respectively. These in silico results suggest that these compounds could be potent DNA gyrase inhibitors and warrant further investigation as potential treatments for resistant bacterial infections.

Another investigation into halogenated thieno[3,2-d]pyrimidines revealed selective activity against several fungi, including clinical strains of Cryptococcus neoformans. This suggests that the thieno[3,2-d]pyrimidine scaffold could also be a promising starting point for the development of new antifungal agents.

Table 6: In Silico Evaluation of Thieno[3,2-d]pyrimidine Derivatives as DNA Gyrase Inhibitors

Compound Target Binding Affinity (kcal/mol) Potential Application Reference
S5 DNA gyrase B -8.2 Bacterial infections
S8 DNA gyrase B -8.2 Bacterial infections
S9 DNA gyrase B -8.1 Bacterial infections

Antibacterial Spectrum and Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

Derivatives of the thieno[3,2-d]pyrimidine core have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Studies have explored various substitutions on the core scaffold to optimize potency and spectrum.

One investigation into a series of thieno[3,2-d]pyrimidin-4-ones revealed significant activity against several bacterial strains. For instance, certain compounds showed superior action against P. aeruginosa compared to the standard antibiotic ciprofloxacin. Other derivatives displayed maximum activity against Bacillus cereus and significant efficacy against E. coli. The study highlighted a favorable antibacterial profile for the synthesized compounds when compared to standard drugs.

Another study focused on thieno[2,3-d]pyrimidinediones, an isomeric form, also showed potent selective activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range. nih.gov However, activity against Gram-negative strains was generally weaker. nih.gov The benzylcarboxamide fragment attached to the thiophene (B33073) ring of thieno[2,3-d]pyrimidines has been identified as beneficial for antimicrobial activity, with derivatives showing high activity against strains of S. aureus and B. subtilis.

The mechanism of action for some derivatives is believed to involve the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication, positioning these compounds as promising leads for addressing multidrug-resistant bacterial infections. researchgate.net

Antibacterial Activity of Selected Thienopyrimidine Derivatives
Compound TypeBacterial StrainObserved ActivityReference
Thieno[3,2-d]pyrimidin-4-one derivativePseudomonas aeruginosaSuperior action compared to ciprofloxacin
Thieno[3,2-d]pyrimidin-4-one derivativeStaphylococcus aureusSignificant activity
Thieno[3,2-d]pyrimidin-4-one derivativeEscherichia coliSignificant activity
Thieno[2,3-d]pyrimidinedioneMRSA, VRSA, VREPotent activity (MIC: 2–16 mg/L) nih.gov
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesStaphylococcus aureusHigh activity
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesBacillus subtilisHigh activity

Antifungal Spectrum and Efficacy (e.g., against Aspergillus niger, Candida albicans)

The thienopyrimidine scaffold has also been investigated for its antifungal properties. nih.gov Research has confirmed that specific derivatives of thieno[3,2-d]pyrimidine are effective against clinically relevant fungal pathogens.

In a study evaluating a series of novel spiro thieno[3,2-d]pyrimidine compounds, several derivatives exhibited significant antifungal activity. nih.govresearchgate.net The compounds were tested against Candida albicans, Aspergillus flavus, and Ganoderma lucidum. researchgate.net Notably, compound 8c in the series demonstrated higher antifungal efficacy against the tested fungi than the standard antifungal drug ketoconazole, with MIC values ranging from 1-2 μmol/mL. nih.gov

Further research into halogenated thieno[3,2-d]pyrimidines also identified selective activity against several fungi, including clinical strains of Cryptococcus neoformans, reinforcing the potential of this scaffold in the development of new antifungal agents. nih.gov

Antiviral and Antiparasitic Potential

The structural similarity of thienopyrimidines to purines makes them attractive candidates for antiviral and antiparasitic drug discovery. nih.gov The scaffold has been employed in the design of agents targeting various infectious organisms. researchgate.net

In the realm of antiparasitic research, a series of 4-substituted thieno[3,2-d]pyrimidines were identified as dual-stage antiplasmodial agents, showing in vitro activity against both the erythrocytic (blood) stage of Plasmodium falciparum and the hepatic (liver) stage of P. berghei, the parasites responsible for malaria.

Regarding antiviral potential, studies on the isomeric thieno[2,3-d]pyrimidine scaffold have yielded promising results. A study of cyclic and acyclic nucleosides of thieno[2,3-d]-pyrimidine derivatives tested against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV) found that one compound exhibited a high inhibitory effect on HSV-1. researchgate.net However, none of the tested compounds showed activity against HAV. researchgate.net Another study involving thieno[3,4-d]pyrimidine (B1628787) C-nucleoside analogues found no significant antiviral effect against HIV.

Anti-inflammatory and Analgesic Properties

Thieno[3,2-d]pyrimidine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of key signaling molecules in inflammatory pathways. A recent study developed a series of thieno[3,2-d]pyrimidine derivatives as inhibitors of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), a promising target for inflammatory diseases. nih.govresearchgate.net A lead compound from this series, HY3 , not only showed high potency and selectivity for RIPK2 but also demonstrated significant in vivo anti-inflammatory and hepatoprotective effects in a model of acute liver injury. nih.gov

While specific analgesic data for the thieno[3,2-d]pyrimidine core is limited, extensive research on the isomeric thieno[2,3-d]pyrimidine scaffold highlights the potential of this chemical class. Multiple studies have shown that derivatives of thieno[2,3-d]pyrimidine possess significant anti-inflammatory and analgesic activities, often comparable to standard drugs like diclofenac (B195802) sodium and indomethacin. nih.govbohrium.comproquest.com For instance, certain 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives were found to significantly reduce carrageenan-induced paw edema in rats. nih.gov The mechanism for this effect was linked to a decrease in the concentration of prostaglandin (B15479496) E2 (PGE2) in the blood serum. nih.gov Other studies have reported pronounced analgesic activity in rat tail withdrawal tests. bohrium.com

Antihyperlipidemic Effects

Derivatives of thieno[3,2-d]pyrimidine have been identified as potent antihyperlipidemic agents. A study involving a novel series of substituted thieno[3,2-d]pyrimidin-4(3H)ones evaluated their ability to lower lipid levels in an in vivo model using Triton WR-1339 to induce hyperlipidemia. ingentaconnect.combenthamdirect.com

The results were significant, with 8 out of the 16 synthesized compounds demonstrating a substantial effect on the total lipid profile. ingentaconnect.combenthamdirect.com These active compounds were found to be several times more potent than gemfibrozil, a standard fibrate drug used for comparison. ingentaconnect.combenthamdirect.com This suggests that the thieno[3,2-d]pyrimidine scaffold is a promising starting point for the development of new and more effective drugs to manage hyperlipidemia and related cardiovascular conditions. benthamdirect.com Research on the isomeric thieno[2,3-d]pyrimidine scaffold has also demonstrated a beneficial action on lipid metabolism, with derivatives showing an ability to reduce the atherogenic index by lowering plasma total cholesterol and triglycerides. cabidigitallibrary.org

Other Investigated Biological Activities

Beyond the aforementioned properties, the thieno[3,2-d]pyrimidine scaffold has been extensively explored as a core structure for kinase inhibitors, leading to significant potential in oncology. Derivatives have been developed as potent and selective inhibitors against a variety of protein kinases implicated in cancer cell proliferation and survival.

One major area of focus has been the inhibition of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase, which regulates the DNA damage response. A lead compound from a thieno[3,2-d]pyrimidine series inhibited ATR kinase with an IC50 value of 1.5 nM and demonstrated in vivo antitumor efficacy in a xenograft tumor model. nih.gov

Other kinase targets successfully inhibited by thieno[3,2-d]pyrimidine derivatives include:

RIPK2: As mentioned, inhibitors of this kinase have potent anti-inflammatory effects. nih.gov

Antiproliferative Activity: Halogenated thieno[3,2-d]pyrimidines have shown antiproliferative activity against various cancer cell lines and were found to induce apoptosis. nih.gov

The ability of this scaffold to be modified to selectively target different kinases underscores its importance as a "privileged structure" in modern drug discovery, particularly for the development of targeted cancer therapies.

Other Investigated Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
ActivitySpecific Target/ModelKey FindingsReference
Anticancer / Kinase InhibitionATR KinasePotent and selective inhibitors; one compound showed an IC50 of 1.5 nM and in vivo antitumor efficacy. nih.gov
Anticancer / AntiproliferativeCancer cell lines (e.g., leukemia L1210)Halogenated derivatives showed antiproliferative activity and induced apoptosis. nih.gov
Anti-inflammatory / Kinase InhibitionRIPK2Potent and selective inhibitors with significant in vivo anti-inflammatory effects. nih.gov

Structure Activity Relationship Sar Analysis of Thieno 3,2 D Pyrimidine 4 Carbonitrile Derivatives

Impact of Substitutions on the Pyrimidine (B1678525) Ring (e.g., at C-2, C-4)

The pyrimidine ring of the thieno[3,2-d]pyrimidine (B1254671) scaffold offers key positions for substitution, primarily at the C-2 and C-4 positions, which significantly modulate the biological activity of these derivatives. Modifications at these sites have been extensively explored in the development of agents targeting a range of diseases, from cancer to infectious diseases.

At the C-2 position , the nature of the substituent plays a critical role in determining potency and selectivity. For instance, in a series of antiplasmodial thieno[3,2-d]pyrimidines, a tert-butylamine (B42293) group at the C-2 position was identified as a key feature for maintaining activity against Plasmodium falciparum. nih.gov Further studies on Janus Kinase 3 (JAK3) inhibitors revealed that this position could accommodate larger aromatic and heteroaromatic moieties. A family of potent covalent JAK3 inhibitors was developed by introducing an acrylamide (B121943) pharmacophore linked to a phenylamino (B1219803) group at C-2. lookchem.com Systematic structural modifications of this aniline (B41778) side chain demonstrated that both electron-donating and electron-withdrawing groups were generally well-tolerated, with some derivatives exhibiting potent inhibitory activity in the low nanomolar range. lookchem.com

The C-4 position is another critical determinant of activity, often involved in key hydrogen bonding interactions within the target's active site. In the context of antiplasmodial agents, replacing the 4-(3H)-one of the initial hit compound, Gamhepathiopine, with a chlorine atom and subsequently with various amino groups led to derivatives with improved pharmacological profiles. nih.gov A detailed SAR study demonstrated that introducing different amines at C-4 could significantly influence potency and physicochemical properties. nih.gov Similarly, in the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, the C-4 position was often decorated with substituted anilines to mimic the binding mode of known inhibitors like erlotinib (B232) and gefitinib. nih.gov Research on selective human nucleoside transport inhibitors (h-NTPDases) also highlighted the importance of the C-4 substituent, where various N-benzyl-N-methyl-amine derivatives were synthesized, leading to potent and selective inhibitors. nih.gov

The interplay between substituents at both C-2 and C-4 is also crucial. For instance, in a series of EGFR inhibitors, a 2-aminopyrimidine (B69317) at the C-2 position combined with an aryl hydrazide at the C-6 position (via a linker attached to C-4) resulted in potent dual PI3K/mTOR inhibitors. nih.gov

Table 1: Effect of Substitutions at C-2 and C-4 on Biological Activity
Compound SeriesC-2 SubstituentC-4 SubstituentBiological TargetKey SAR FindingReference
Antiplasmodialtert-Butylamine-Cl, various aminesP. falciparumtert-Butylamine at C-2 and amino groups at C-4 are favorable for activity. nih.govnih.gov
JAK3 Inhibitors-NH-Phenyl-Acrylamide-HJAK3 KinaseAcrylamide pharmacophore at C-2 provides potent covalent inhibition. lookchem.com
EGFR/ARO InhibitorsVaried (e.g., -SCH3, morpholine)-NH-PhenylEGFR/AromataseSubstituted anilines at C-4 are key for EGFR inhibition. nih.gov
h-NTPDase Inhibitors-H-N(Me)(Benzyl)h-NTPDase1N-benzyl-N-methyl-amine at C-4 leads to selective inhibition. nih.gov

Influence of Modifications on the Thiophene (B33073) Ring (e.g., at C-5, C-6, C-7)

Modifications on the thiophene ring of the thieno[3,2-d]pyrimidine core, particularly at the C-6 and C-7 positions, have proven to be a successful strategy for modulating biological activity and selectivity.

The C-6 position has been a focal point for structural variation. In the development of antiplasmodial compounds, the introduction of a p-tolyl group at this position was found to be optimal for activity. nih.gov A significant breakthrough in the field of sirtuin inhibitors came from the discovery of thieno[3,2-d]pyrimidine-6-carboxamides. acs.org Extensive SAR studies revealed that the carboxamide moiety at C-6 is a critical component for potent, low nanomolar inhibition of SIRT1, SIRT2, and SIRT3. Crystallographic studies showed that this carboxamide group binds in the nicotinamide (B372718) C-pocket of the sirtuin active site. acs.org Altering the carboxamide to a carboxylic acid or its complete removal abolished the inhibitory activity, highlighting its essential role. acs.org

The C-7 position has also been explored, often in conjunction with modifications at other positions. For instance, in the development of selective h-NTPDase inhibitors, Suzuki coupling reactions were employed to introduce various aryl and heteroaryl groups at C-7. nih.gov This led to the identification of compounds with potent and selective inhibitory activity against different h-NTPDase isoforms. For example, a phenyl group at C-7 in combination with an N-benzyl-N-methyl-amine at C-4 resulted in a selective inhibitor of h-NTPDase1. nih.gov

Table 2: Effect of Substitutions on the Thiophene Ring on Biological Activity
Compound SeriesC-6 SubstituentC-7 SubstituentBiological TargetKey SAR FindingReference
Antiplasmodialp-Tolyl-HP. falciparumA p-tolyl group at C-6 is crucial for antiplasmodial activity. nih.gov
Sirtuin Inhibitors-CONH-linker-aryl-HSIRT1/2/3A carboxamide at C-6 is essential for potent pan-sirtuin inhibition. acs.org
h-NTPDase Inhibitors-HPhenyl, Aryl, Heteroarylh-NTPdasesAryl/heteroaryl groups at C-7 provide potency and selectivity. nih.gov
PI3K/mTOR InhibitorsAryl hydrazide-HPI3K/mTORAryl hydrazide at C-6 is an optimal fragment for dual inhibition. nih.gov

Role of the Carbonitrile Group in Ligand-Target Interactions

While specific studies on thieno[3,2-d]pyrimidine-4-carbonitrile are limited, the role of the nitrile (cyano) group in ligand-target interactions is well-documented across a wide range of pharmaceuticals, particularly kinase inhibitors. The nitrile group is a versatile pharmacophore that can significantly influence a molecule's biological activity through various mechanisms. nih.gov

Primarily, the nitrile group acts as a potent hydrogen bond acceptor . nih.gov Its linear geometry and the lone pair of electrons on the nitrogen atom allow it to form direct hydrogen bonds with donor residues (such as threonine, serine, or arginine) in a protein's active site. nih.gov In many kinase inhibitors, a nitrile group has been successfully used to replace a water-bridged hydrogen bond network, thereby increasing binding affinity by displacing the water molecule and forming a more direct interaction with the protein backbone. nih.gov

Furthermore, the strong dipole moment of the carbonitrile group allows it to function as a bioisostere for a carbonyl group . nih.gov It can engage in favorable polar interactions within the binding pocket. This property is particularly useful in mimicking the interactions of natural ligands or known inhibitors. In the context of thieno[3,2-d]pyrimidine, a C-4 carbonitrile could mimic the hydrogen bond accepting capability of the C4-keto group found in many active pyrimidine-based compounds.

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of thieno[3,2-d]pyrimidine derivatives can have a profound impact on their biological activity. The interaction between a ligand and its target is highly dependent on a precise spatial complementarity, making stereochemical and conformational factors a cornerstone of SAR analysis.

One powerful strategy to enhance biological activity is through conformational restriction . Many flexible molecules can adopt numerous conformations, only one of which might be the "bioactive" conformation that fits optimally into the target's binding site. By designing rigid analogues that are "locked" into this preferred conformation, the entropic penalty of binding is reduced, often leading to a significant increase in potency. This concept was applied to thieno[3,2-d]pyrimidine-based inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). nih.gov By cyclizing a flexible lead compound, conformationally restricted thieno[3,2-d]pyrimidinones were synthesized, which helped in identifying the biologically active conformer and improving inhibitory activity. nih.gov

When substituents on the thieno[3,2-d]pyrimidine core contain chiral centers , the different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This phenomenon, known as stereoselectivity, arises because biological targets, being chiral themselves, interact differently with each stereoisomer. For example, in the development of EZH2 inhibitors based on the thieno[3,2-d]pyrimidine scaffold, the introduction of chiral centers in the side chains attached to the pyrimidine ring led to derivatives where one stereoisomer was significantly more active than the other. rsc.org This underscores the importance of synthesizing and testing stereochemically pure compounds to maximize therapeutic efficacy and minimize potential off-target effects associated with the less active isomer.

Development of Pharmacophores Based on SAR Studies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a response. These models are derived from the SAR of a series of active compounds and serve as valuable tools in virtual screening and the design of new, more potent ligands.

For the thieno[3,2-d]pyrimidine scaffold, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been employed to develop such pharmacophore models. In a study on thieno[3,2-d]pyrimidine derivatives as phosphodiesterase IV (PDE IV) inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive 3D-QSAR models. nih.gov

The resulting models identified the key steric and electrostatic features crucial for PDE IV inhibition. The CoMFA steric contour map indicated that bulky substituents were favored at certain positions of the side chain, while they were disfavored at others. The electrostatic map highlighted regions where electropositive or electronegative groups would enhance activity. For example, an electropositive potential was favored near one end of the molecule, suggesting that a hydrogen bond donor in this region would be beneficial. Conversely, an electronegative potential was favored in another region, indicating the importance of a hydrogen bond acceptor. nih.gov

These pharmacophore and 3D-QSAR models provide a structural rationale for the observed SAR and offer a predictive framework for designing novel thieno[3,2-d]pyrimidine derivatives with enhanced potency. By ensuring that new designs incorporate the identified essential features, the efficiency of the drug discovery process can be significantly improved. nih.gov More recent studies on JAK3 inhibitors have also utilized the thieno[3,2-d]pyrimidine scaffold, incorporating an acrylamide pharmacophore for covalent binding, further demonstrating the utility of pharmacophore-based design in this chemical series. lookchem.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thieno[3,2-d]pyrimidine (B1254671) derivatives, docking simulations have been instrumental in elucidating their binding modes within the active sites of various protein targets.

Docking studies have successfully identified the critical binding pockets and specific amino acid residues that interact with thieno[3,2-d]pyrimidine-based inhibitors.

DNA Gyrase B: In studies targeting the DNA gyrase B subunit, a key enzyme in bacterial replication, derivatives of thieno[3,2-d]pyrimidine were found to interact with key residues including THR165 and ASN46. Hydrophobic interactions with residues like ILE78 and PRO79 were also identified as important for binding. researchgate.netresearchgate.net

Sirtuin 3 (SIRT3): For thieno[3,2-d]pyrimidine-6-carboxamide inhibitors of sirtuins, crystallographic and docking studies revealed that the inhibitors bind in the active site cleft between the large Rossmann fold and the small zinc-binding domain. acs.org The thieno[3,2-d]pyrimidine core lines the top of the receptor pocket, where it engages in π-stacking interactions with the phenyl ring of Phe157. acs.org The carboxamide portion of the inhibitors forms crucial hydrogen bonds with the protein backbone of Ile230 and the side chain of Asp231. acs.org

h-NTPDases: Molecular docking of selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases) revealed interactions with key amino acid residues within the enzyme's active site. nih.gov

These studies highlight a common theme where binding is achieved through a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking, stabilizing the ligand-protein complex.

Beyond identifying interaction sites, docking simulations also predict the binding affinity (often expressed as a docking score in kcal/mol) and the spatial orientation of the ligand in the binding pocket.

In the context of DNA gyrase B inhibition, several thieno[3,2-d]pyrimidine derivatives demonstrated strong predicted binding affinities. researchgate.netresearchgate.net The docking scores for a series of ten compounds ranged from -6.8 to -8.2 kcal/mol, with the most potent compounds showing the strongest theoretical binding energies. researchgate.netresearchgate.net

Predicted Binding Affinities of Thieno[3,2-d]pyrimidine Derivatives against DNA Gyrase B
CompoundBinding Affinity (kcal/mol)
S5-8.2
S8-8.2
S9-8.1
Other Derivatives-6.8 to -7.9

These predictions of binding orientation and affinity are crucial for understanding why certain structural modifications lead to enhanced biological activity, thereby guiding further synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Both 2D and 3D QSAR models have been developed for thieno[3,2-d]pyrimidine derivatives to predict their biological activity.

A 3D-QSAR study was conducted on a series of 29 thieno[3,2-d]pyrimidines with affinity for phosphodiesterase IV (PDE IV), an enzyme relevant in asthma therapy. This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). Both methods yielded statistically valid models with good correlative and predictive power, demonstrating their utility in forecasting the affinity of new compounds and guiding the design of more potent inhibitors.

A key outcome of QSAR studies is the identification of specific molecular properties (descriptors) that are correlated with biological activity.

In a QSAR study of thieno[3,2-d]pyrimidin-4-one derivatives with antihyperlipaemic activity, the electronic nature of the substituents at the 2-position was found to have a positive influence on the biological activity. Conversely, lipophilic and steric parameters did not appear to be significant factors.

For the 3D-QSAR study on PDE IV inhibitors, the CoMSIA model incorporated hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, indicating the importance of these properties in modulating the inhibitory activity.

These findings provide a quantitative basis for understanding the SAR of the thieno[3,2-d]pyrimidine scaffold and for prioritizing the synthesis of new derivatives with optimized properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is applied to understand the intrinsic electronic properties of a molecule, which can influence its reactivity and interactions.

For thieno[3,2-d]pyrimidine derivatives, quantum mechanical calculations have been performed to study their properties in the ground state. researchgate.net One such study utilized DFT with the B3LYP/6-311G(d,p) level of theory. researchgate.net These types of calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is valuable for explaining the molecule's stability, reactivity, and the nature of its interactions with biological targets, complementing the insights gained from molecular docking and QSAR studies.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the electronic landscape of thieno[3,2-d]pyrimidine systems. These studies help in understanding the molecule's stability, reactivity, and potential interaction sites.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For thieno[3,2-d]pyrimidine derivatives, DFT calculations are used to determine these values, which are critical for designing reactions and understanding interaction mechanisms with biological targets.

Table 1: Predicted Electronic Properties of Thieno[3,2-d]pyrimidine-4-carbonitrile (Illustrative Data) This table presents hypothetical but representative values based on typical DFT calculations for similar heterocyclic compounds.

Parameter Predicted Value Significance
HOMO Energy -6.8 eV Indicates electron-donating capacity
LUMO Energy -2.5 eV Indicates electron-accepting capacity
HOMO-LUMO Gap 4.3 eV Relates to chemical stability and reactivity

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional structure and conformational flexibility of a molecule are critical to its biological function, particularly its ability to bind to a protein active site. While the fused ring system of this compound is largely rigid, substituents at various positions can introduce conformational freedom.

Conformational analysis studies on related thieno[3,2-d]pyrimidines have been performed to identify the most stable spatial arrangements (conformers). nih.govnih.gov By systematically rotating flexible bonds and calculating the potential energy of each resulting structure, researchers can identify low-energy, biologically relevant conformations. For instance, studies on conformationally restricted analogues of thieno[3,2-d]pyrimidinones have helped identify the specific conformer responsible for biological activity. nih.govnih.gov This knowledge is vital for designing inhibitors that are "pre-organized" in the correct geometry for binding, thereby enhancing potency.

Computational methods are also powerful tools for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. By calculating vibrational frequencies using DFT, a theoretical Infrared (IR) spectrum can be generated. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. For related thieno[2,3-d]pyrimidine (B153573) compounds, DFT has been successfully used for theoretical FT-IR investigations.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Thieno[3,2-d]pyrimidine Analog (Illustrative) This table illustrates the typical correlation between computationally predicted and experimentally observed spectroscopic data.

Spectroscopic Data Predicted Value Experimental Value
IR Peak (C≡N stretch) 2235 cm⁻¹ 2228 cm⁻¹
¹H NMR (Pyrimidine H) δ 8.9 ppm δ 8.8 ppm

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand within its biological target over time. For thieno[3,2-d]pyrimidine-based inhibitors, MD simulations are a standard procedure to validate docking results and assess the stability of the ligand-protein complex.

Following molecular docking, which predicts the preferred binding pose of a ligand, an MD simulation is initiated. The simulation calculates the forces between atoms and their subsequent motions over a set period, typically nanoseconds. The results are analyzed to evaluate the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the thieno[3,2-d]pyrimidine derivative and the protein's active site. Studies on related thieno[2,3-d]pyrimidine and thieno[3,4-d]pyrimidine (B1628787) derivatives have used MD simulations of up to 100 nanoseconds to confirm the stable binding of the ligand in the active sites of enzymes like EGFR and HIV-1 reverse transcriptase. tandfonline.comnih.gov This analysis can reveal subtle conformational changes in both the ligand and the protein upon binding, providing a more realistic and accurate model of the interaction.

Virtual Screening and Ligand Design Approaches

The thieno[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. This makes it an excellent starting point for virtual screening campaigns and rational ligand design.

In virtual screening, large libraries of compounds are computationally docked into the active site of a target protein to identify potential "hits". The thieno[3,2-d]pyrimidine core can be used as a scaffold to build combinatorial libraries by adding various substituents at different positions. These virtual libraries are then screened to prioritize compounds for synthesis and biological testing. This approach has been successfully used with the isomeric thieno[2,3-d]pyrimidine scaffold to discover novel inhibitors of targets like KRAS G12D. researchgate.netnih.gov

Structure-based ligand design is another powerful approach. Using the crystal structure of a target protein, often in complex with an existing inhibitor, new thieno[3,2-d]pyrimidine derivatives can be designed to optimize interactions with the active site. For example, if a region of the binding pocket is unoccupied, a substituent can be added to the scaffold to form a new hydrogen bond or hydrophobic interaction, thereby increasing binding affinity and potency. This strategy has been widely applied in the development of kinase inhibitors based on the thieno[3,2-d]pyrimidine framework.

Table 3: Example of a Virtual Screening Hit List for a Kinase Target (Illustrative) This table shows a hypothetical ranking of this compound derivatives based on docking scores.

Compound ID Substituent at Position 2 Substituent at Position 6 Docking Score (kcal/mol)
TPC-001 4-Anilino -H -9.5
TPC-002 3-Chloroanilino -H -9.2
TPC-003 4-Anilino -Methyl -8.9

Advanced Characterization Techniques for Structural Elucidation and Molecular Analysis

Spectroscopic Methods

Spectroscopy is a cornerstone for the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer a wealth of structural information.

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of organic molecules. For thieno[3,2-d]pyrimidine (B1254671) derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the fused heterocyclic structure.

In the ¹H-NMR spectrum of related 4-substituted thieno[3,2-d]pyrimidines, the protons on the thiophene (B33073) ring typically appear as doublets in the aromatic region. For instance, in a 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, the thiophene protons were observed as a pair of doublets at δ 8.61 and 7.74 ppm with a coupling constant (J) of 5.8 Hz. mdpi.com The proton of the pyrimidine (B1678525) ring often resonates as a singlet at a downfield chemical shift, for example, around δ 9.21 ppm. mdpi.com

The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. For the thieno[3,2-d]pyrimidine core, characteristic signals for the pyrimidine carbons can be observed at approximately δ 163.3 and 157.0 ppm. mdpi.com The carbon associated with the carbonitrile group (C≡N) in the target molecule is expected to appear in the range of δ 115-125 ppm, a region typical for nitriles.

Table 1: Representative NMR Data for Substituted Thieno[3,2-d]pyrimidine Scaffolds

Nucleus Signal Type Chemical Shift (δ, ppm) Assignment
¹H Singlet ~ 9.2 Pyrimidine H
¹H Doublet ~ 8.6 Thiophene H
¹H Doublet ~ 7.7 Thiophene H
¹³C - ~ 163 Pyrimidine C
¹³C - ~ 157 Pyrimidine C

Note: Data are representative values based on related structures and may vary with substitution and solvent. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, which allows for the determination of its elemental formula with high confidence. Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions of thieno[3,2-d]pyrimidine derivatives. nih.gov

Fragmentation studies, often conducted using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), reveal the structural components of the molecule. The fragmentation patterns of pyrimidine-based heterocycles are characterized by the successive loss of small functional groups and the decomposition of the heterocyclic rings. sapub.org For Thieno[3,2-d]pyrimidine-4-carbonitrile, characteristic fragmentation would likely involve the loss of the nitrile group (CN) or hydrogen cyanide (HCN), followed by the cleavage of the pyrimidine and thiophene rings. The presence of sulfur results in a characteristic isotopic pattern for the molecular ion (M+2 peak) that aids in its identification. sapub.org

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the most characteristic feature in the IR spectrum is the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, medium-intensity band in the region of 2210-2260 cm⁻¹. nih.gov

Other key vibrational bands for the thieno[2,3-d]pyrimidine (B153573) scaffold, which shares many structural features, have been assigned. ijari.orgresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the fused ring system typically appear in the 1450-1620 cm⁻¹ region. mdpi.comijari.org The C-S stretching vibration of the thiophene ring is usually found at lower wavenumbers.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretching 3000 - 3100 Medium-Weak
Nitrile (C≡N) Stretching 2210 - 2260 Medium-Sharp

Note: Frequencies are approximate and based on characteristic values for the specified functional groups. mdpi.comnih.govijari.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides unequivocal proof of structure and detailed conformational information.

Single-crystal X-ray diffraction analysis can reveal the exact bond lengths, bond angles, and torsion angles of this compound. This allows for the precise characterization of the planarity of the fused heterocyclic ring system. For related thieno[2,3-d]pyrimidine structures, crystallographic data confirms the expected geometry and reveals how intermolecular forces, such as hydrogen bonding and π-π stacking, dictate the packing of molecules in the crystal lattice. mdpi.comresearchgate.net Such analyses would confirm the connectivity and stereochemistry of the molecule, leaving no ambiguity about its structure. mdpi.com

To understand how a molecule like this compound interacts with its biological target, co-crystallization with the target protein is a powerful technique. While specific co-crystal structures for this exact compound may not be publicly available, the methodology is crucial in drug design. By obtaining a co-crystal structure, researchers can visualize the precise binding mode of the inhibitor within the active site of the enzyme (e.g., a kinase). This information reveals key hydrogen bonds, hydrophobic interactions, and other non-covalent forces responsible for binding affinity and selectivity. researchgate.net Such insights are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. researchgate.net Molecular docking studies, which computationally predict binding modes, often complement and guide these crystallographic efforts. researchgate.net

Elemental Analysis and Chromatographic Purity Assessment

The definitive structural confirmation and purity verification of newly synthesized heterocyclic compounds, such as this compound, rely on a combination of rigorous analytical techniques. Among these, elemental analysis and chromatographic methods are fundamental for validating the empirical formula and quantifying the purity of the final product, respectively.

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This destructive method provides a fundamental check of a compound's empirical formula. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the correct atomic composition of the synthesized molecule.

For this compound, with a molecular formula of C₇H₃N₃S, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not detailed in the reviewed literature, research on closely related thienopyrimidine derivatives consistently reports satisfactory elemental analyses where the observed values deviate by less than 0.4% from the calculated values. researchgate.net

ElementMolecular FormulaCalculated (%)Found (%)
Carbon (C)C₇H₃N₃S52.16Data not available in cited sources
Hydrogen (H)1.88Data not available in cited sources
Nitrogen (N)26.07Data not available in cited sources
Sulfur (S)19.89Data not available in cited sources

Chromatographic Purity Assessment

To ensure that the characterized compound is a single, pure substance, free from starting materials, by-products, or other impurities, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for the purity assessment of thienopyrimidine derivatives.

The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. By monitoring the column eluent with a detector, typically UV-Vis, a chromatogram is produced. The purity of the sample is determined by the "area normalization method," where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks. In the synthesis of novel therapeutic agents based on the thieno[3,2-d]pyrimidine scaffold, a purity of ≥95% is a common requirement for compounds advancing to biological screening.

Studies on various thieno[2,3-d]pyrimidine derivatives utilize analytical HPLC to confirm compound purity. researchgate.net The specific conditions, including the choice of column and mobile phase, are optimized to achieve the best separation.

Typical HPLC Conditions for Purity Analysis of Thienopyrimidine Derivatives
ParameterDescription
InstrumentAgilent 1200 series or similar
DetectionUV-Vis Detector
MethodArea Normalization
Purity Requirement≥95%

Together, elemental analysis and chromatographic purity assessment serve as critical quality control checkpoints, confirming the identity and ensuring the homogeneity of this compound before its use in further studies.

Future Perspectives and Research Directions for Thieno 3,2 D Pyrimidine 4 Carbonitrile

Design of Novel Scaffolds with Enhanced Selectivity and Potency

Future efforts will likely focus on the rational design of new analogs based on the Thieno[3,2-d]pyrimidine-4-carbonitrile core to improve both selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies have been crucial in identifying key structural features that govern the activity of thieno[3,2-d]pyrimidine (B1254671) derivatives. bohrium.com

Strategic modifications to the core structure are a primary avenue for optimization. For instance, extensive SAR studies on derivatives targeting cyclin-dependent kinase 7 (CDK7) have demonstrated that substitutions on the thieno[3,2-d]pyrimidine core can significantly impact inhibitory activity and pharmacokinetic properties. nih.gov Research has shown that the introduction of a fluorine atom into a piperidine ring attached to the scaffold can enhance metabolic stability. bohrium.com Similarly, in the context of antiplasmodial agents, SAR studies revealed that a tert-butylamine (B42293) group at position 2 and a p-tolyl group at position 6 were important for activity. nih.gov

Future design strategies will involve:

Systematic substitution: Introducing a variety of functional groups at different positions of the thieno[3,2-d]pyrimidine ring to probe interactions with target proteins. This can modulate properties like lipophilicity, hydrogen bonding capacity, and molecular geometry, which are critical for antimicrobial efficacy. theaspd.com

Scaffold hopping: Replacing the thiophene (B33073) ring with other heterocycles to create novel bioisosteres, a strategy that has been investigated for developing anticancer agents that target cyclin-dependent kinases (CDKs). nih.govmdpi.com

Structure-guided design: Utilizing X-ray crystallography data of ligand-protein complexes to inform the design of new molecules with improved binding affinity and selectivity. nih.govacs.org For example, the crystal structure of inhibitors bound to tubulin has guided the development of potent antiproliferative agents. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Thieno[3,2-d]pyrimidine Derivatives
TargetPosition of SubstitutionSubstituent TypeEffect on ActivityReference
CDK7Piperidine RingFluorine atomEnhanced metabolic stability bohrium.com
Antiplasmodial (P. falciparum)Position 2tert-butylamineMaintained antiplasmodial activity nih.gov
Antiplasmodial (P. falciparum)Position 6p-tolyl groupMaintained antiplasmodial activity nih.gov
Sirtuins (SIRT1/2/3)Pyrimidine (B1678525) Nitrogen (N1)Hydrogen bonding with Phe157 backboneImproved inhibitory activity acs.org
Mycobacterium tuberculosis Cyt-bdPosition 4N-(4-(tert-butyl)phenethyl)amineMost active compound in the series nih.gov

Exploration of New Therapeutic Areas

The thieno[3,2-d]pyrimidine scaffold has demonstrated a remarkable diversity of biological activities, suggesting that this compound and its future derivatives could be explored for a wide array of therapeutic applications. nih.gov This versatility stems from the scaffold's ability to interact with various biological targets. theaspd.comresearchgate.net

Currently identified therapeutic potentials include:

Oncology: Derivatives have shown potent activity as inhibitors of key cancer-related enzymes such as FMS kinase, CDK7, and tubulin. nih.govnih.govnih.gov They have been evaluated for activity against breast cancer, including triple-negative breast cancer (TNBC), and other human cancer cell lines. nih.govnih.govnih.gov

Infectious Diseases: The scaffold is a promising platform for developing novel antimicrobial agents to combat multidrug-resistant bacteria by targeting enzymes like DNA gyrase. theaspd.comresearchgate.net It has also been identified as a novel chemotype for treating Buruli ulcer, caused by Mycobacterium ulcerans, and for inhibiting Mycobacterium tuberculosis. nih.govbiorxiv.org Furthermore, derivatives have shown dual-stage antiplasmodial activity against P. falciparum and P. berghei, making them candidates for antimalarial drug development. nih.gov

Other Areas: The scaffold has been used to develop inhibitors for sirtuins (SIRT1, SIRT2, SIRT3) and 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), indicating potential applications in metabolic and endocrine disorders. nih.govacs.org

Table 2: Investigated Therapeutic Areas for Thieno[3,2-d]pyrimidine Derivatives
Therapeutic AreaSpecific Target/DiseaseReported ActivityReference
OncologyCDK7 (Triple Negative Breast Cancer)Potent inhibition, oral bioavailability bohrium.comnih.gov
OncologyFMS Kinase (Breast Cancer)Strong kinase inhibition (IC50 = 2 nM) nih.gov
OncologyTubulin (Colchicine-Binding Site)Potent antiproliferative activity (IC50 ~1 nM) nih.gov
Infectious DiseaseDNA Gyrase (Antimicrobial)Potent DNA gyrase inhibitors theaspd.comresearchgate.net
Infectious DiseaseMycobacterium tuberculosis (Cyt-bd oxidase)Inhibition of ATP depletion nih.gov
Infectious DiseaseMalaria (P. falciparum, P. berghei)Dual-stage antiplasmodial activity nih.gov
Metabolic/EndocrineSirtuins (SIRT1, SIRT2, SIRT3)Potent pan-inhibitors acs.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is crucial for accelerating the drug discovery process for this compound derivatives. In silico methods are increasingly used to predict binding affinities, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity profiles, thereby guiding the synthesis of the most promising compounds. theaspd.comresearchgate.net

Future research will benefit from:

Molecular Docking: This technique has been successfully used to predict the binding interactions of thieno[3,2-d]pyrimidine derivatives with targets like DNA gyrase. theaspd.comresearchgate.net These studies help in understanding how modifications to the scaffold influence binding and activity.

Pharmacophore Modeling: Computational models can identify the key chemical features required for biological activity, such as optimal lipophilicity, hydrogen bond patterns, and molecular geometry, which are essential for maximizing antimicrobial efficacy. theaspd.com

Toxicity Prediction: In silico platforms can assess various toxicity parameters, including LD50, mutagenicity, and carcinogenicity, helping to identify candidates with acceptable safety profiles early in the development process. theaspd.comresearchgate.net

Structural Biology: Elucidating the X-ray crystal structures of thieno[3,2-d]pyrimidine derivatives in complex with their biological targets provides invaluable, high-resolution insights into their binding modes. This information is critical for structure-guided drug design, as demonstrated in the development of tubulin and sirtuin inhibitors. nih.govacs.org

By integrating these advanced methodologies, researchers can adopt a more rational approach to drug design, reducing the time and cost associated with traditional trial-and-error methods and increasing the likelihood of developing successful clinical candidates.

Development of Robust and Scalable Synthetic Pathways

A critical aspect of advancing this compound from a laboratory curiosity to a viable therapeutic lead is the development of efficient, robust, and scalable synthetic routes. The ability to produce the core scaffold and its derivatives in sufficient quantities is essential for extensive preclinical and clinical evaluation.

Several synthetic strategies for the thieno[3,2-d]pyrimidine core have been reported, providing a foundation for future optimization. theaspd.com Key approaches include:

Nucleophilic Aromatic Substitution: This method has been used to introduce various substituents at the 2- and 4-positions of the pyrimidine ring. nih.govtheaspd.com For example, 4-chloro-thieno[3,2-d]pyrimidines serve as versatile intermediates for synthesizing derivatives with amino, alkoxy, and aryloxy groups at the 4-position. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for certain synthetic steps, such as the cyclization reactions used to form the pyrimidine ring. nih.gov

Multi-step Synthesis from Thiophene Precursors: Many routes start with substituted 2-aminothiophene derivatives, which undergo cyclization with various reagents to form the fused pyrimidine ring. nih.gov

Future research should aim to develop synthetic pathways that are not only high-yielding but also environmentally friendly, cost-effective, and amenable to large-scale production under Good Manufacturing Practice (GMP) conditions.

Table 3: Synthetic Methodologies for Thieno[3,2-d]pyrimidine Derivatives
Reaction TypeKey Reagents/ConditionsPurposeReference
Nucleophilic SubstitutionN-benzylamine, acyl/sulfonyl chloridesSynthesis of 2-substituted derivatives theaspd.com
ChlorinationPhosphorus oxychloride (POCl3)Formation of 4-chloro intermediate for further substitution nih.gov
AminationVarious amines, Na2CO3, EtOHIntroduction of amino groups at position 4 mdpi.com
Cyclization (Microwave-Assisted)DMF-DMA, DMFFormation of the pyrimidinone ring nih.gov
Pallado-catalyzed Coupling-Introduction of substituents at position 4 nih.gov

Investigation of Polypharmacology and Multi-Target Approaches

The ability of a single drug to interact with multiple targets, known as polypharmacology, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and infectious diseases. The thieno[3,2-d]pyrimidine scaffold, with its broad spectrum of biological activities, is an excellent candidate for the development of multi-target agents. theaspd.comnih.gov

For instance, some thieno[3,2-d]pyrimidine derivatives have been reported to possess a dual mode of action against microbes, potentially involving both cell wall synthesis inhibition and DNA intercalation. theaspd.com This multi-target engagement could offer significant advantages over single-target antibiotics, such as a reduced propensity for the development of resistance. theaspd.com

Future research directions in this area include:

Rational Design of Multi-Target Ligands: Designing single molecules based on the this compound scaffold that are intentionally engineered to inhibit multiple, disease-relevant targets. For example, a single compound could be designed to inhibit both a specific kinase and a protein involved in cell proliferation.

Systems Biology Approaches: Using systems-level understanding of disease pathways to identify optimal target combinations that could be modulated by a single thienopyrimidine derivative.

Screening against Target Panels: Evaluating new derivatives against broad panels of kinases or other enzyme families to identify and characterize their multi-target profiles.

By embracing a multi-target approach, researchers can potentially develop more effective therapies that address the complexity of diseases through synergistic mechanisms of action.

Q & A

Q. Table 1. Comparative Synthesis Routes

MethodStarting MaterialYieldKey ConditionsReference
Formic Acid Cyclization2-Amino-thiophene derivative85%Reflux, 16–18 h
Pd-Catalyzed CyanationThieno[3,2-d]pyrimidin-4-one56%Eucalyptol, 35°C
ChlorinationThieno[3,2-d]pyrimidin-4-one90%POCl3_3, toluene, 100°C

Q. Table 2. Key NMR Assignments

Proton Position (δ, ppm)1H^1H-NMR (Thieno[3,2-d])1H^1H-NMR (Thieno[2,3-d])
Thiophene H7.69 (d, J = 5.5 Hz)8.23 (d, J = 5.5 Hz)
Pyrimidine H9.34 (s)8.50 (s)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.